
4-Phenoxy-2,3-dihydro-1H-inden-1-one
Overview
Description
4-Phenoxy-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones It is characterized by the presence of a phenoxy group attached to the 4th position of a dihydroindenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxy-2,3-dihydro-1H-inden-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Phenoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenoxy or indenone rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of phenoxy-substituted ketones or carboxylic acids.
Reduction: Formation of phenoxy-substituted alcohols or alkanes.
Substitution: Introduction of halogen, nitro, or other functional groups onto the aromatic rings.
Scientific Research Applications
Chemical Properties and Structure
4-Phenoxy-2,3-dihydro-1H-inden-1-one has the molecular formula and features a phenoxy group attached to the indanone core. The structure contributes to its reactivity and interaction with biological targets, making it a valuable compound in research.
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit the growth of leukemia and lung cancer cells by inducing apoptosis and cell cycle arrest .
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, which can be crucial in developing therapeutic agents targeting diseases related to enzyme dysregulation.
2. Antimicrobial Properties
- Bacterial and Fungal Activity : Compounds related to this compound have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, related compounds have shown minimum inhibitory concentrations (MIC) as low as 0.0039 mg/mL against Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents.
3. Material Science
- Polymer Synthesis : this compound can serve as a monomer in the synthesis of polymers with specific properties, such as enhanced thermal stability or mechanical strength. Its unique structure allows for functionalization that can tailor material characteristics for various industrial applications.
Comparative Antimicrobial Activity
Compound Name | MIC (mg/mL) | Target Organism |
---|---|---|
This compound | TBD | TBD |
Related Compound A | 0.0039 | Staphylococcus aureus |
Related Compound B | 0.025 | Escherichia coli |
Related Compound C | 0.0048 | Bacillus mycoides |
Related Compound D | 0.039 | Candida albicans |
Cytotoxicity Data Against Cancer Cell Lines
Cell Line | % Growth Inhibition |
---|---|
Leukemia | 61.47% |
Non-small Cell Lung Cancer | 79.31% |
Breast Cancer | 62.82% |
Case Studies
Anticancer Activity Assessment
A study evaluated the anticancer effects of several derivatives of this compound. The results indicated notable growth inhibition in leukemia (61.47%), non-small cell lung cancer (79.31%), and breast cancer (62.82%) cell lines .
Antibacterial Activity Evaluation
Another investigation focused on the antibacterial properties of related compounds. The study found that certain derivatives inhibited the growth of Candida species at low concentrations, suggesting potential therapeutic applications in treating fungal infections.
Mechanism of Action
The mechanism of action of 4-Phenoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the indenone moiety can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2,3-Dihydro-1H-inden-1-one: Lacks the phenoxy group, resulting in different chemical and biological properties.
4-Methoxy-2,3-dihydro-1H-inden-1-one: Contains a methoxy group instead of a phenoxy group, leading to variations in reactivity and applications.
Uniqueness: 4-Phenoxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of the phenoxy group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Overview
4-Phenoxy-2,3-dihydro-1H-inden-1-one is an organic compound characterized by a phenoxy group attached to a dihydroindenone structure. This unique configuration imparts distinct chemical reactivity and potential biological activities, making it a subject of interest in various research fields, particularly in medicinal chemistry and pharmacology.
The compound exhibits several notable chemical properties:
- Molecular Formula : C15H12O2
- IUPAC Name : 4-phenoxy-2,3-dihydroinden-1-one
- CAS Number : 62803-52-5
Synthesis and Preparation
This compound is typically synthesized through the Claisen-Schmidt condensation reaction, involving an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide. The reaction is often carried out in organic solvents like ethanol or methanol at elevated temperatures.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the indenone moiety can participate in π-π stacking interactions. These interactions may modulate the activity of various enzymes or receptors, leading to diverse biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation .
Case Study 1: Anticancer Efficacy
In a study published in Molecules, this compound was tested against human cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations. The study provided insights into its potential as a lead compound for developing anticancer drugs .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results showed that it exhibited significant inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
4-Methoxy-2,3-dihydro-1H-inden-1-one | Indenone derivative | Moderate anticancer activity |
6-Phenoxy-2,3-dihydro-1H-inden-1-one | Indenone derivative | Limited antimicrobial activity |
4-Fluoro-2,3-dihydro-1H-indene | Indene derivative | No significant biological activity |
Properties
IUPAC Name |
4-phenoxy-2,3-dihydroinden-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-14-10-9-13-12(14)7-4-8-15(13)17-11-5-2-1-3-6-11/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAFOJPRPWYVAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80498305 | |
Record name | 4-Phenoxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80498305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62803-52-5 | |
Record name | 4-Phenoxy-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80498305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.